molecular formula C11H9Br3N2O B8251729 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole

1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole

Cat. No.: B8251729
M. Wt: 424.91 g/mol
InChI Key: OIWQPBLQUANCBB-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine atoms and a benzyloxy group in this compound imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole typically involves multi-step organic reactions. One common method includes the bromination of an imidazole precursor followed by the introduction of the benzyloxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzyloxy group can be introduced using benzyl alcohol in the presence of a base such as sodium hydride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles like amines or thiols replace the bromine atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of debrominated imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with amine or thiol groups.

Scientific Research Applications

1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and benzyloxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential inhibitory effects on specific enzymes or signaling pathways .

Comparison with Similar Compounds

    1-[(Benzyloxy)methyl]-4-methoxybenzene: Shares the benzyloxy group but differs in the substitution pattern on the aromatic ring.

    2,4,5-Tribromoimidazole: Lacks the benzyloxy group, providing a simpler structure for comparison.

Uniqueness: 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole is unique due to the combination of bromine atoms and the benzyloxy group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other imidazole derivatives, making it a valuable compound for specialized applications .

Properties

IUPAC Name

2,4,5-tribromo-1-(phenylmethoxymethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br3N2O/c12-9-10(13)16(11(14)15-9)7-17-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWQPBLQUANCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=C(N=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tribromoimidazole (2.0 g, 6.6 mmol) in 25 mL of DMF solution was treated with powdered K2CO3 (12.7 g, 91.6 mmol). To the vigorously stirring suspension was added dropwise benzyl chloromethyl ether (1.4 g, 9.2 mmol). After 18 hours, the reaction mixture was filtered. The filtrate was concentrated in vacuo. The residue was chromatographed as described previously. The product was used immediately in Example 39.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole
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1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole
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